



Spectroscopic Profile of 1,3,7-Trihydroxy-2prenylxanthone: A Technical Guide

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Compound of Interest

Compound Name: 1,3,7-Trihydroxy-2-prenylxanthone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3,7-Trihydroxy-2-prenylxanthone** (Molecular Formula: C18H16O5, Molecular Weight: 312.32 g/mol).[1][2] Due to the limited availability of a complete, publicly accessible dataset for this specific compound, this document compiles and presents representative spectroscopic data based on available information for **1,3,7-Trihydroxy-2-prenylxanthone** and closely related structural analogs.[3] The information herein is intended to serve as a valuable reference for the isolation, characterization, and synthesis of similar natural products.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,3,7-Trihydroxy-2- prenylxanthone** and its analogs, providing a basis for structural elucidation and analytical method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds.[4] The following tables present the 1 H and 13 C NMR data, with chemical shifts (δ) reported in parts per million (ppm).

Table 1: ¹H-NMR Spectroscopic Data (Representative)



Position	δ (ppm)	Multiplicity	J (Hz)
H-4	~6.30	S	
H-5	~7.30	d	8.8
H-6	~6.85	dd	8.8, 2.4
H-8	~6.20	d	2.4
H-1'	~3.40	d	7.2
H-2'	~5.25	t	7.2
H-4' (CH ₃)	~1.80	S	
H-5' (CH₃)	~1.65	S	_
1-OH	~13.50	S	_
3-OH	br s		_
7-OH	br s	_	
Data compiled from analogous xanthone structures.[5][6]		_	

Table 2: 13C-NMR Spectroscopic Data (Representative)



Position	δ (ppm)	
C-1	~161.5	
C-2	~111.8	
C-3	~163.0	
C-4	~93.5	
C-4a	~156.5	
C-5	~122.0	
C-6	~115.5	
C-7	~160.0	
C-8	~97.0	
C-8a	~103.5	
C-9 (C=O)	~182.0	
C-9a	~155.0	
C-1'	~22.5	
C-2'	~122.5	
C-3'	~131.0	
C-4'	~18.0	
C-5'	~25.8	
Data compiled from analogous xanthone structures.[6][7]		

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, enabling the determination of its molecular weight and elemental composition. The exact mass of **1,3,7-Trihydroxy-2-prenylxanthone** is 312.0998 g/mol .[1]



Table 3: Mass Spectrometry Data

Ion/Fragment	m/z (Da)
[M+H] ⁺	313.1071
[M-CH₃] ⁺	297.0758
[M-C ₃ H ₇] ⁺	269.0812
[M-C ₄ H ₇] ⁺	257.0812
Data is representative of prenylated xanthones and includes calculated values.	

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)	Functional Group
3400-3200	O-H stretching (phenolic)
2970-2910	C-H stretching (aliphatic, prenyl group)[5]
1650-1630	C=O stretching (conjugated ketone)
1610-1580	C=C stretching (aromatic)
1280-1180	C-O stretching (aryl ether)
Data is representative of hydroxylated and prenylated xanthones.[5][8]	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR, ¹³C-NMR, and 2D-NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.[3] The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in ppm relative to an internal standard, commonly tetramethylsilane (TMS).[3]

Mass Spectrometry (MS)

High-resolution mass spectra are often generated using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[6] The analysis can also be performed using techniques like LC-MS or UPLC-MS/MS for separation and identification from complex mixtures.[9][10]

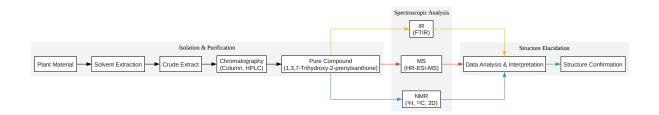
Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrophotometer. [11] The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film.[3][12] Spectra are generally recorded in the range of 4000-400 cm⁻¹.[3]

Visualizations General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **1,3,7-Trihydroxy-2-prenylxanthone**.





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Natural Product Spectroscopic Analysis Workflow.

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